molecular formula C22H21N3O3S2 B2736809 N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260926-82-6

N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2736809
CAS RN: 1260926-82-6
M. Wt: 439.55
InChI Key: JZOZIYPZBFOLLG-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study focused on the direct synthesis and pharmacological evaluation, establishing the structure through spectroscopy and mass spectrometry. Molecular docking suggested moderate anticonvulsant activity, with the most pronounced activity observed in compounds with a 4-bromophenyl substituent (Severina et al., 2020).

Radioligand Imaging

Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This study highlights the innovative synthesis of a compound designed for in vivo imaging, showcasing the compound's potential application in medical diagnostics (Dollé et al., 2008).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their antitumor activity. The study found that several compounds exhibited potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, indicating the compound's relevance in cancer research (Hafez & El-Gazzar, 2017).

Anti-HIV-1 Activity

Novikov et al. (2004) explored the anti-HIV-1 activity of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones. The study demonstrates the potential application of related compounds in the treatment or management of HIV, with specific derivatives showing virus-inhibiting properties in vitro (Novikov et al., 2004).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of compounds as antimicrobial agents using a related pyridine structure. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-5-3-6-15(2)19(14)23-18(26)13-25-17-9-12-30-20(17)21(27)24(22(25)28)10-8-16-7-4-11-29-16/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOZIYPZBFOLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

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